molecular formula C4H4Cl2O3 B8494976 Chloroacetoxyacetyl chloride CAS No. 54150-58-2

Chloroacetoxyacetyl chloride

Cat. No. B8494976
CAS RN: 54150-58-2
M. Wt: 170.98 g/mol
InChI Key: YJAHGRRWCOBJKI-UHFFFAOYSA-N
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Patent
US04303792

Procedure details

The reactant chloroacetoxyacetyl chloride was prepared by the following intermediate step. A solution was made by mixing 127 grams (g) of chloroacetyl chloride and 57 g of glycolic acid. This mixture was refluxed for two hours. When the evolution of hydrogen chloride ceased the mixture was stripped. The residue was then refluxed for two hours with thionyl chloride. The product was distilled under a water aspirator and fractioned between 105° and 115° C. A yield of 48 g (37%) was obtained. The structure was confirmed by IR, NMR, and mass spectrometry.
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([Cl:5])=[O:4].[C:6]([OH:10])(=[O:9])[CH2:7]O.Cl.S(Cl)([Cl:14])=O>>[Cl:14][CH2:7][C:6]([O:10][CH2:2][C:3]([Cl:5])=[O:4])=[O:9]

Inputs

Step One
Name
Quantity
127 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
57 g
Type
reactant
Smiles
C(CO)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for two hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The product was distilled under a water aspirator
CUSTOM
Type
CUSTOM
Details
fractioned between 105° and 115° C
CUSTOM
Type
CUSTOM
Details
A yield of 48 g (37%) was obtained

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)OCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.